molecular formula C21H21N3O4 B11409232 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11409232
M. Wt: 379.4 g/mol
InChI Key: ZGYQAUDERWNFTQ-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo[3,4-c]pyrazole core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Functional Group Modifications: Introduction of the hydroxyphenyl, methoxyethyl, and methoxyphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions could be used to modify the pyrrolo[3,4-c]pyrazole core.

    Substitution: Various substitution reactions can introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with a pyrrolo[3,4-c]pyrazole core have been studied for their potential biological activities, including anti-inflammatory and anticancer properties.

Medicine

    Drug Development: The compound could be investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

Industry

    Material Science: The compound may find applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one would depend on its specific biological target. Generally, it could involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one: Lacks the methoxyethyl and methoxyphenyl groups.

    5-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one: Lacks the hydroxyphenyl group.

Uniqueness

The presence of the hydroxyphenyl, methoxyethyl, and methoxyphenyl groups in 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one may confer unique properties, such as enhanced biological activity or improved solubility.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C21H21N3O4/c1-27-12-11-24-20(13-7-9-14(28-2)10-8-13)17-18(22-23-19(17)21(24)26)15-5-3-4-6-16(15)25/h3-10,20,25H,11-12H2,1-2H3,(H,22,23)

InChI Key

ZGYQAUDERWNFTQ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)OC

Origin of Product

United States

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